molecular formula C22H23N3O4S B12786134 4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfonylphenyl]oxane-4-carboxamide CAS No. 179420-33-8

4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfonylphenyl]oxane-4-carboxamide

Cat. No.: B12786134
CAS No.: 179420-33-8
M. Wt: 425.5 g/mol
InChI Key: DMDCAXAXTXVEND-UHFFFAOYSA-N
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Description

4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfonylphenyl]oxane-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, and an oxane ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfonylphenyl]oxane-4-carboxamide typically involves multiple steps, starting with the preparation of the imidazole derivative. The imidazole ring is often synthesized through the reaction of glyoxal and ammonia, followed by further functionalization to introduce the methyl group at the 2-position . The sulfonylphenyl group can be introduced via sulfonation reactions, and the oxane ring is typically formed through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfonylphenyl]oxane-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the sulfonyl group may produce sulfides .

Mechanism of Action

The mechanism of action of 4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfonylphenyl]oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group may also play a role in the compound’s biological activity by interacting with cellular components . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfonylphenyl]oxane-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

179420-33-8

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5 g/mol

IUPAC Name

4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfonylphenyl]oxane-4-carboxamide

InChI

InChI=1S/C22H23N3O4S/c1-16-24-11-12-25(16)18-5-7-19(8-6-18)30(27,28)20-4-2-3-17(15-20)22(21(23)26)9-13-29-14-10-22/h2-8,11-12,15H,9-10,13-14H2,1H3,(H2,23,26)

InChI Key

DMDCAXAXTXVEND-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)S(=O)(=O)C3=CC=CC(=C3)C4(CCOCC4)C(=O)N

Origin of Product

United States

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